2,3,5-Trifluorocinnamic acid is an aromatic compound characterized by the presence of three fluorine atoms attached to a cinnamic acid structure. Its molecular formula is , and it has a molecular weight of approximately 230.18 g/mol. The compound typically appears as a white solid and has notable physical properties, including a melting point of around 134-137 °C and a boiling point that is not widely reported but is expected to be significantly higher due to its stable aromatic structure .
These reactions highlight the compound's versatility in organic synthesis and its potential utility in creating more complex molecules .
The biological activity of 2,3,5-trifluorocinnamic acid has been explored in various studies. It exhibits anti-inflammatory properties and has been investigated for its potential use in treating conditions associated with inflammation. Additionally, some derivatives of this compound have shown promise in anticancer research due to their ability to inhibit tumor growth and induce apoptosis in cancer cells. The trifluoromethyl group enhances lipophilicity, which may improve bioavailability and efficacy .
Several synthetic routes have been developed for producing 2,3,5-trifluorocinnamic acid:
These methods are significant for producing the compound efficiently while allowing for modifications that can enhance its biological activity.
2,3,5-Trifluorocinnamic acid finds applications across various fields:
Studies on 2,3,5-trifluorocinnamic acid have focused on its interactions with biological molecules. These include:
These studies are crucial for understanding its mechanism of action and potential therapeutic uses .
Several compounds share structural similarities with 2,3,5-trifluorocinnamic acid. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
3-(Trifluoromethyl)cinnamic acid | Contains one trifluoromethyl group; simpler structure | |
3,4-Difluorocinnamic acid | Two fluorine atoms; different substitution pattern | |
3,5-Bis(trifluoromethyl)cinnamic acid | Two trifluoromethyl groups; increased lipophilicity |
The unique aspect of 2,3,5-trifluorocinnamic acid lies in its specific trifluoro substitution pattern which influences both its chemical reactivity and biological activity compared to these similar compounds. This distinct arrangement allows for specific interactions within biological systems that may not be replicated by other fluorinated cinnamic acids .
The crystallographic structure of 2,3,5-trifluorocinnamic acid has not been fully resolved in the literature. However, insights can be drawn from related fluorinated cinnamic acids. For example, single crystals of trans-4-(trifluoromethyl)cinnamic acid were obtained via slow diffusion in methanol and characterized using powder X-ray diffraction (XRD), revealing a monoclinic crystal system with specific lattice parameters [2]. Fluorine atoms in such systems often induce steric and electronic effects that influence molecular packing. The trifluoromethyl group in 4-(trifluoromethyl)cinnamic acid creates a planar arrangement due to π-π stacking interactions between aromatic rings, while fluorine substituents in 2,3,5-trifluorocinnamic acid are expected to promote similar intermolecular interactions but with altered symmetry [4] [7].
Table 1: Comparative Crystallographic Data for Fluorinated Cinnamic Acids
Compound | Crystal System | Space Group | Lattice Parameters (Å) | Reference |
---|---|---|---|---|
trans-4-(Trifluoromethyl)cinnamic acid | Monoclinic | P2₁/c | a=5.42, b=14.21, c=10.89 | [2] |
3-(Trifluoromethyl)cinnamic acid | Monoclinic | C2/c | a=25.11, b=5.36, c=12.08 | [3] |
2,3,5-Trifluorocinnamic acid | Not reported | — | — | — |
The absence of direct data for 2,3,5-trifluorocinnamic acid underscores the need for targeted crystallographic studies.
Thermodynamic stability in fluorinated cinnamic acids is influenced by the electron-withdrawing effects of fluorine substituents, which enhance resonance stabilization of the carboxylate anion. For 3-(trifluoromethyl)cinnamic acid, experimental melting points range from 133–136°C [3], while computational studies on trans-3-(trifluoromethyl)cinnamic acid decyl ester predict a melting point of 425.37 K (152.22°C) [5]. These values suggest that fluorine substitution increases thermal stability compared to non-fluorinated cinnamic acids (e.g., trans-cinnamic acid melts at 133°C [3]).
Phase transitions in 2,3,5-trifluorocinnamic acid likely follow trends observed in analogs. Differential scanning calorimetry (DSC) of 4-(trifluoromethyl)cinnamic acid shows a single endothermic peak corresponding to melting, with no polymorphic transitions [4]. The trifluorinated derivative is expected to exhibit similar simplicity in phase behavior due to its rigid aromatic framework.
Fluorine substituents markedly alter solubility. 2,3,5-Trifluorocinnamic acid, with three electronegative fluorine atoms, exhibits limited solubility in polar protic solvents like water but moderate solubility in aprotic solvents. Experimental data for 3-(trifluoromethyl)cinnamic acid show solubility in methanol (8.2 mg/mL) and dimethyl sulfoxide (DMSO, >10 mg/mL) [3]. The solubility of 2,3,5-trifluorocinnamic acid in organic solvents can be hypothesized as follows:
Table 2: Predicted Solubility of 2,3,5-Trifluorocinnamic Acid
Solvent | Polarity | Solubility (mg/mL) | Rationale |
---|---|---|---|
Methanol | Polar protic | 5–10 | Moderate due to H-bonding with -COOH |
Acetone | Polar aprotic | 15–20 | High dipole moment enhances solubility |
Hexane | Non-polar | <1 | Poor compatibility with polar groups |
Dichloromethane | Mildly polar | 10–15 | Balances lipophilicity and polarity |
These estimates align with trends observed for 5-fluoro-2-(trifluoromethyl)cinnamic acid, which shows higher solubility in acetone than in alcohols [6].
The acid dissociation constant (pKa) of 2,3,5-trifluorocinnamic acid is influenced by the electron-withdrawing effects of fluorine atoms, which stabilize the deprotonated carboxylate form. For 4-(trifluoromethyl)cinnamic acid, the pKa is approximately 2.8–3.1 [4], significantly lower than that of unsubstituted cinnamic acid (pKa = 4.44). The three fluorine atoms in 2,3,5-trifluorocinnamic acid are expected to further lower the pKa due to enhanced inductive effects.
Table 3: pKa Values of Fluorinated Cinnamic Acids
Compound | pKa | Method | Reference |
---|---|---|---|
Cinnamic acid | 4.44 | Potentiometric titration | — |
4-(Trifluoromethyl)cinnamic acid | 3.0 | Spectrophotometric | [4] |
2,3,5-Trifluorocinnamic acid | ~2.5* | Predicted | — |
*Estimated via Hammett equation using σₚ values for fluorine substituents.
Experimental determination via potentiometric titration in aqueous-organic mixtures would provide precise pKa values, though the compound’s low aqueous solubility may necessitate mixed-solvent approaches [4].
Method | Substrate | Catalyst/Base | Conditions | Expected Yield (%) | Stereoselectivity |
---|---|---|---|---|---|
Base-catalyzed Aldol Condensation | 2,3,5-Trifluorobenzaldehyde + Acetaldehyde | NaOH/KOH | Room temperature, aqueous | 65-75 | E-isomer preferred |
Knoevenagel Condensation (Malonic Acid) | 2,3,5-Trifluorobenzaldehyde + Malonic Acid | Piperidine/Acetic Acid | 60-80°C, 2-4 hours | 70-85 | High E-selectivity |
Knoevenagel Condensation (Malononitrile) | 2,3,5-Trifluorobenzaldehyde + Malononitrile | Piperidine/Acetic Acid | 80°C, 1.5-17 hours | 56-79 | Variable |
Modified Knoevenagel (TBAB/K2CO3) | 2,3,5-Trifluorobenzaldehyde + Malonic Acid | TBAB/K2CO3 | Microwave, 900W, H2O | 80-95 | High E-selectivity |
DBU-catalyzed Knoevenagel | 2,3,5-Trifluorobenzaldehyde + Ethyl Cyanoacetate | DBU (20 mol%) | Room temperature, H2O | 85-95 | High E-selectivity |
β-Alanine-DBU System | 2,3,5-Trifluorobenzaldehyde + Malonic Acid | β-Alanine/DBU | Ambient temperature | 75-90 | High E-selectivity (>95% E) |
The aldol condensation approach offers several advantages for fluorinated cinnamic acid synthesis. The reaction conditions are generally mild, preserving sensitive functional groups that might be present on the aromatic ring. Additionally, the process can be conducted in environmentally benign solvents such as water or ethanol [7]. However, challenges include potential competing aldol reactions when using ketone substrates and the need for careful control of reaction conditions to maximize E-selectivity in the final product.
The Knoevenagel condensation has emerged as the most versatile and widely employed method for synthesizing cinnamic acids, particularly fluorinated derivatives. This reaction, which represents a modification of the traditional aldol condensation, involves the condensation of 2,3,5-trifluorobenzaldehyde with activated methylene compounds such as malonic acid, malononitrile, or ethyl cyanoacetate in the presence of a basic catalyst [8] [9].
The classical Knoevenagel approach utilizing malonic acid as the methylene component has been extensively optimized for fluorinated substrates. Research by Pandya and Pandya demonstrated that the condensation of chlorinated benzaldehydes with malonic acid proceeds efficiently under controlled conditions, providing yields ranging from 58% to 85% [9]. For 2,3,5-trifluorobenzaldehyde, similar conditions are expected to yield the corresponding dicarboxylic acid intermediate, which subsequently undergoes decarboxylation to afford the desired cinnamic acid [10].
The mechanism involves several key steps: formation of the active methylene carbanion through deprotonation by the basic catalyst, nucleophilic attack on the aldehyde carbonyl, and subsequent elimination of water to form the α,β-unsaturated system [11]. The presence of fluorine substituents significantly influences each step. The electron-withdrawing fluorine atoms increase the electrophilicity of the aldehyde, facilitating the initial nucleophilic attack. Additionally, the fluorine substituents can stabilize the transition states through electronic effects, leading to improved reaction rates and selectivity [12].
Recent advances in Knoevenagel reaction optimization have focused on catalyst development and reaction condition refinement. The use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst has shown exceptional promise for fluorinated substrates [5] [13]. DBU-catalyzed reactions typically proceed at room temperature in aqueous media, achieving yields of 85-95% with excellent E-selectivity. The catalyst can be recovered and reused multiple times without significant loss of activity, making this approach both economically and environmentally attractive.
Table 4: Optimization Parameters for Knoevenagel Condensation
Parameter | Optimal Range | Effect on Yield | Selectivity Impact |
---|---|---|---|
Base Concentration | 0.1-0.5 equivalents | Increased base → Higher yield up to 0.3 eq | Higher base → Increased E-selectivity |
Reaction Temperature | 60-80°C | Higher temperature → Faster reaction, potential decomposition >100°C | Moderate temperature → Better E/Z ratio |
Reaction Time | 2-4 hours | Longer time → Higher conversion, diminishing returns >6h | Extended time → Improved stereoselectivity |
Solvent System | Polar protic/Water | Polar solvents → Better solvation, higher yields | Protic solvents → Enhanced E-selectivity |
Catalyst Loading | 10-20 mol% | Optimal at 15-20 mol%, no improvement beyond 25 mol% | Sufficient catalyst → Consistent selectivity |
Substrate Ratio | 1:1.05-1.1 (aldehyde:malonic acid) | Slight excess malonic acid prevents aldol side reactions | Optimal ratio → Minimized side products |
The β-alanine-DBU catalytic system represents a particularly promising development for Knoevenagel-Doebner reactions involving malonic acid [13]. This dual-catalyst system operates under remarkably mild conditions, proceeding smoothly at ambient temperature while maintaining high stereoselectivity (>95% E-isomer). The mechanism likely involves the formation of an amino acid-aldehyde intermediate that activates the electrophile while the DBU functions as the primary base for enolate formation.
Modern variations of the Knoevenagel reaction have incorporated green chemistry principles, including the use of microwave irradiation and phase-transfer catalysts. The combination of tetrabutylammonium bromide (TBAB) and potassium carbonate under microwave conditions (900W) in water has proven particularly effective for fluorinated substrates [14]. This approach offers several advantages: dramatically reduced reaction times (typically 10-15 minutes), high yields (80-95%), and the use of water as the sole solvent.
Transition metal catalysis has revolutionized the synthesis of fluorinated cinnamic acids by providing access to diverse synthetic pathways that would be challenging or impossible using traditional condensation methods. The incorporation of fluorine atoms into organic molecules through transition metal-catalyzed processes has become increasingly important in pharmaceutical and materials chemistry applications [15].
The palladium-catalyzed Heck reaction represents one of the most powerful approaches for constructing fluorinated cinnamic acid frameworks. This methodology involves the coupling of 2,3,5-trifluoroiodobenzene or the corresponding bromide with acrylic acid derivatives under palladium catalysis [16] [17]. The reaction proceeds through oxidative addition of the aryl halide to palladium(0), followed by insertion of the alkene and β-hydride elimination to form the desired product.
Research by patent literature has demonstrated that fluorinated cinnamic acids can be synthesized with excellent yields (>94%) using optimized Heck conditions [16]. The key to success lies in the use of phase-transfer catalysts and the Jeffrey conditions, which minimize the amount of palladium catalyst required (as low as 0.01 mol%) while maintaining high efficiency. The reaction typically employs N-methylpyrrolidinone (NMP) as solvent, with triethylamine as the base, at temperatures ranging from 80-120°C.
Table 2: Catalytic Strategies for Fluorinated Cinnamic Acid Synthesis
Catalyst Type | Methodology | Starting Materials | Pd Loading (mol%) | Temperature (°C) | Yield Range (%) | Selectivity |
---|---|---|---|---|---|---|
Pd(0)/Phosphine | Heck Reaction | 2,3,5-Trifluorobromobenzene + Acrylic Acid | 0.01-0.02 | 80-120 | 90-98 | High regioselectivity |
Pd(II)/Ligand-free | Oxidative Heck | 2,3,5-Trifluoroiodobenzene + Alkene | 0.5-2.0 | 100-140 | 75-90 | Good E/Z ratio |
Cu(OTf)2 | Coupling/Fluorination | Fluorinated Aryl Halide + Nucleophile | N/A | 60-80 | 70-85 | Moderate |
NHC Catalyst | Asymmetric Redox Amidation | α-Fluoroenal + Amine | N/A | Room temperature | 80-95 | High enantioselectivity (>90% ee) |
TiCl4/Pyridine | Lewis Acid Activation | Fluorobenzaldehyde + Activated Methylene | N/A | 0 to 80 | 65-85 | Good diastereoselectivity |
Organocatalytic (Proline derivatives) | Asymmetric Organocatalysis | Fluorinated Aldehyde + Chiral Auxiliary | N/A | Room temperature | 70-90 | High enantioselectivity (>95% ee) |
The mechanism of the palladium-catalyzed process involves several critical steps where fluorine substitution plays a crucial role. The electron-withdrawing nature of the fluorine atoms accelerates the oxidative addition step by making the carbon-halogen bond more electrophilic. Additionally, the fluorine substituents can influence the regioselectivity of the alkene insertion step, generally favoring the formation of the E-isomer due to steric and electronic effects [18].
Recent developments in oxidative Heck chemistry have enabled the direct coupling of fluorinated aryl compounds with non-activated alkenes using molecular oxygen as the terminal oxidant [18]. This approach is particularly attractive for large-scale synthesis as it avoids the need for pre-functionalized alkene partners and generates water as the only byproduct. The reaction employs palladium(II) catalysts with bifunctional directing groups that facilitate both the C-H activation and subsequent alkene insertion.
Copper-catalyzed methodologies have also emerged as valuable alternatives to palladium-based systems. Copper(II) triflate has been employed for the synthesis of fluorinated cinnamic acid derivatives through coupling reactions that proceed via different mechanistic pathways [19]. These reactions often involve the formation of organocopper intermediates that undergo transmetalation with various nucleophiles, including malonate derivatives and other activated methylene compounds.
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of fluorinated cinnamic acid derivatives, offering advantages in terms of operational simplicity, environmental compatibility, and the ability to achieve high levels of enantioselectivity. The development of N-heterocyclic carbene (NHC) catalysts has been particularly significant in this context [20].
The asymmetric NHC-catalyzed synthesis of α-fluoroamides from readily accessible α-fluoroenals represents a breakthrough in organocatalytic methodology [20]. This approach enables the direct conversion of fluorinated cinnamaldehyde derivatives to the corresponding amides with excellent enantioselectivity (>90% ee). The reaction proceeds through the formation of an acyl azolium intermediate that undergoes nucleophilic attack by amine hydrochloride salts in the presence of a suitable base.
The mechanism involves several key steps: initial reaction of the NHC catalyst with the α-fluoroenal to form a Breslow intermediate, oxidation to generate the acyl azolium species, and nucleophilic attack by the amine nucleophile [20]. The fluorine substituent plays a crucial role in stabilizing the various intermediates and controlling the stereochemical outcome of the reaction. The high electronegativity of fluorine helps to stabilize the acyl azolium intermediate, while also influencing the approach of the nucleophile through stereoelectronic effects.
Optimization studies have revealed that the choice of triazolium catalyst is critical for achieving high enantioselectivity. Catalysts bearing bulky substituents at the N-aryl position generally provide better selectivity, likely due to improved steric differentiation between the two faces of the substrate. Additionally, the use of molecular sieves is essential to prevent hydrolysis of the acyl azolium intermediate, which would lead to the formation of carboxylic acid byproducts [20].
The substrate scope of the organocatalytic approach is remarkably broad, accommodating various substitution patterns on both the aromatic ring and the alkene portion of the molecule. Electron-withdrawing substituents, including additional fluorine atoms, are generally well-tolerated and often lead to enhanced reactivity and selectivity. This tolerance makes the methodology particularly suitable for the synthesis of complex fluorinated cinnamic acid derivatives that would be challenging to access through other methods.
Proline-derived organocatalysts have also been investigated for the asymmetric synthesis of fluorinated cinnamic acids [19]. These catalysts operate through an enamine mechanism, forming covalent intermediates with aldehyde substrates that undergo subsequent transformations with high stereoselectivity. The presence of fluorine substituents generally enhances the electrophilicity of the aldehyde, leading to faster reaction rates and improved yields.
The development of solvent-free synthetic methodologies represents a significant advancement in green chemistry, offering reduced environmental impact, simplified work-up procedures, and often enhanced reaction efficiency. For the synthesis of 2,3,5-trifluorocinnamic acid, several solvent-free approaches have been developed that exploit the inherent reactivity of fluorinated substrates [7].
Mechanochemical synthesis using ball milling has emerged as a particularly promising solvent-free approach. This methodology involves the direct grinding of 2,3,5-trifluorobenzaldehyde with malonic acid in the presence of a catalytic amount of base, typically performed in a ball mill at room temperature [12]. The mechanical energy provided by the milling process facilitates the formation of reactive intermediates and promotes the condensation reaction without the need for external heating or solvent.
Table 3: Green Chemistry Approaches
Approach | Reaction System | Temperature (°C) | Reaction Time | Yield (%) | Environmental Benefits | Limitations |
---|---|---|---|---|---|---|
Solvent-free Knoevenagel | Solid-state grinding | 60-80 | 30-60 minutes | 75-90 | No solvent waste | Scale-up challenges |
Microwave-assisted Synthesis | MW irradiation (300W) | 140-180 | 10-20 minutes | 85-98 | Reduced energy consumption | Equipment dependency |
Ultrasound-enhanced Reaction | Ultrasonic bath (40 kHz) | 50-70 | 1-3 hours | 70-85 | Accelerated reaction rates | Limited substrate scope |
Water as Reaction Medium | Aqueous phase reaction | Room temperature | 2-4 hours | 80-95 | No organic solvents | Product isolation issues |
Ionic Liquid Catalysis | [DBU][Ac] in H2O | Room temperature | 2-3 hours | 90-95 | Recyclable catalyst | Catalyst cost |
Mechanochemical Synthesis | Ball milling | Room temperature | 15-30 minutes | 65-80 | Minimal waste generation | Product purity concerns |
The solvent-free approach offers several distinct advantages: elimination of organic solvent waste, reduced reaction times, and often improved yields compared to solution-phase reactions. The fluorine substituents in 2,3,5-trifluorobenzaldehyde appear to facilitate the mechanochemical process, possibly through enhanced intermolecular interactions that promote efficient mixing of the reactants at the molecular level.
Research has demonstrated that the choice of grinding auxiliary can significantly impact the reaction outcome. Basic additives such as potassium carbonate or sodium acetate are commonly employed to facilitate enolate formation, while the addition of small amounts of liquid additives (liquid-assisted grinding) can further enhance reaction efficiency without compromising the solvent-free nature of the process [12].
The mechanochemical approach has been successfully applied to the synthesis of various fluorinated cinnamic acid derivatives, with yields typically ranging from 65-80%. While these yields are somewhat lower than those achieved using traditional solution-phase methods, the environmental benefits and operational simplicity make this approach attractive for certain applications. Additionally, the method can be readily scaled up using larger milling equipment, making it suitable for industrial applications.
Microwave-assisted organic synthesis has revolutionized many aspects of synthetic chemistry by providing rapid, efficient heating that can dramatically reduce reaction times while often improving yields and selectivity [21] [22]. For the synthesis of 2,3,5-trifluorocinnamic acid, microwave irradiation has been successfully applied to both Knoevenagel condensation and Heck coupling methodologies.
The microwave-assisted Knoevenagel condensation employs 2,3,5-trifluorobenzaldehyde and malonic acid under basic conditions with microwave heating at 140-180°C for 10-20 minutes [21]. This approach achieves yields of 85-98%, representing a significant improvement over conventional heating methods while dramatically reducing reaction times from hours to minutes. The rapid heating provided by microwave irradiation helps to minimize side reactions and decomposition pathways that can occur during prolonged heating.
The mechanism of microwave acceleration involves the direct heating of polar molecules through dielectric heating, which provides more uniform and efficient energy transfer compared to conventional conductive heating. The presence of fluorine atoms in the substrate may enhance microwave absorption, contributing to the observed rate enhancement. Additionally, the polar nature of typical Knoevenagel reaction mixtures (containing ionic bases and polar solvents) makes them particularly suitable for microwave heating.
Optimization studies have revealed several critical parameters for microwave-assisted synthesis. The power level must be carefully controlled to avoid overheating, which can lead to decomposition of sensitive fluorinated intermediates. Typically, power levels of 300-500W are employed, with precise temperature monitoring to ensure consistent results [21]. The use of sealed reaction vessels is often necessary to prevent solvent evaporation and to allow heating above the normal boiling point of the solvent.
The microwave-assisted hydrolysis of ethyl cinnamates has also been developed as a complementary technique for accessing cinnamic acids from their ester precursors [21]. This methodology employs potassium carbonate in ethanol under microwave irradiation at 180°C for 20 minutes, achieving yields of 73-98% for various substrates. The fluorinated substrates generally show enhanced reactivity under these conditions, likely due to the electron-withdrawing effects of the fluorine atoms that activate the ester carbonyl toward nucleophilic attack.
Recent advances in microwave technology have enabled the development of continuous-flow microwave reactors that can provide enhanced control over reaction conditions while maintaining the benefits of rapid heating. These systems are particularly attractive for the large-scale synthesis of fluorinated cinnamic acids, as they can provide consistent product quality while minimizing the formation of byproducts.
Table 6: Mechanistic Insights and Kinetic Data
Reaction Step | Rate Determining Step | Activation Energy (kJ/mol) | Fluorine Effect | Optimization Strategy |
---|---|---|---|---|
Enolate Formation | Base-dependent | 25-35 | Increases acidity of α-H | Optimize base strength |
Nucleophilic Addition | Temperature-dependent | 15-25 | Enhances electrophilicity | Control temperature |
Proton Transfer | Fast | 5-10 | Stabilizes intermediates | Ensure adequate mixing |
Dehydration (E1cB) | Often rate-limiting | 35-45 | Facilitates elimination | Favor elimination conditions |
Product Isolation | N/A | N/A | Affects solubility | Solvent selection |
Catalyst Regeneration | Catalyst-dependent | 10-20 | Minimal direct effect | Catalyst loading |
The integration of microwave heating with other green chemistry principles has led to the development of particularly sustainable synthetic protocols. The combination of microwave irradiation with water as the reaction medium represents an ideal approach, eliminating organic solvent waste while providing rapid, efficient heating. These aqueous microwave protocols have been successfully applied to the synthesis of various fluorinated cinnamic acid derivatives with excellent results [7] [22].
Table 5: Comparison of Fluorinated Cinnamic Acid Derivatives
Compound | Molecular Weight | Melting Point (°C) | Synthesis Yield (%) | Key Synthetic Challenge | Applications |
---|---|---|---|---|---|
2,3,5-Trifluorocinnamic acid | 202.13 | 150-155 (est.) | 70-85 | Regioselective fluorination | Pharmaceutical intermediate |
3,4-Difluorocinnamic acid | 184.14 | 185-187 | 90-95 | High-yield condensation | Agrochemical precursor |
4-Fluorocinnamic acid | 166.15 | 168-170 | 85-90 | Standard methods apply | General synthetic building block |
3-(Trifluoromethyl)cinnamic acid | 216.16 | 135-137 | 75-80 | CF3 group introduction | Cinacalcet synthesis |
2,3,6-Trifluorocinnamic acid | 202.13 | 150-160 (est.) | 65-75 | Tri-substitution complexity | Specialized pharmaceuticals |
3,5-Bis(trifluoromethyl)cinnamic acid | 284.15 | 166-169 | 60-70 | Bis-CF3 group management | Advanced materials |